molecular formula C10H11N2O3P B14317560 Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt CAS No. 109491-24-9

Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt

Cat. No.: B14317560
CAS No.: 109491-24-9
M. Wt: 238.18 g/mol
InChI Key: PEKKNYVGWSOZPL-UHFFFAOYSA-N
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Description

Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt is a unique organic compound known for its distinctive structure and properties This compound belongs to the class of cinnolinium salts, which are heterocyclic aromatic compounds containing a cinnoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnolinium salts, including Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt, typically involves Rh(III)-catalyzed cascade oxidative coupling/cyclization reactions. These reactions are carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction may involve the use of 2-phenyl-2H-indazole and internal alkynes, resulting in the formation of polycyclic heteroaromatic compounds .

Industrial Production Methods

Industrial production of cinnolinium salts often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cinnolinium salts.

Scientific Research Applications

Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt has several scientific research applications, including:

Mechanism of Action

The mechanism by which Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt exerts its effects involves its interaction with molecular targets and pathways. For instance, in photodynamic therapy, the compound’s enhanced two-photon absorption leads to the generation of singlet oxygen, which induces mitochondrial apoptosis in cancer cells . The specific molecular targets and pathways depend on the application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt include other cinnolinium salts and related heterocyclic compounds, such as:

Uniqueness

Its ability to undergo specific reactions and its enhanced two-photon absorption make it particularly valuable in scientific research and medical applications .

Properties

CAS No.

109491-24-9

Molecular Formula

C10H11N2O3P

Molecular Weight

238.18 g/mol

IUPAC Name

methoxy-(3-methylquinazolin-3-ium-4-yl)phosphinate

InChI

InChI=1S/C10H11N2O3P/c1-12-7-11-9-6-4-3-5-8(9)10(12)16(13,14)15-2/h3-7H,1-2H3

InChI Key

PEKKNYVGWSOZPL-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(C2=CC=CC=C2N=C1)P(=O)([O-])OC

Origin of Product

United States

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